
Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine is a complex chemical compound that combines the properties of several distinct molecules Formaldehyde is a simple aldehyde, hydrogen peroxide is a common oxidizing agent, prop-2-enamide is an amide, and 1,3,5-triazine-2,4,6-triamine is a heterocyclic compound known for its applications in various fields
Métodos De Preparación
The synthesis of formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine involves multiple steps, each requiring specific reaction conditions:
Formaldehyde: Typically produced by the catalytic oxidation of methanol.
Hydrogen Peroxide: Commonly synthesized through the anthraquinone process.
Prop-2-enamide: Prepared by the hydration of acrylonitrile.
1,3,5-Triazine-2,4,6-triamine: Synthesized by the trimerization of cyanamide or through the reaction of dicyandiamide with formaldehyde
Industrial production methods often involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions:
Oxidation: Hydrogen peroxide acts as an oxidizing agent, facilitating the oxidation of formaldehyde to formic acid.
Reduction: Formaldehyde can be reduced to methanol under specific conditions.
Substitution: The amide group in prop-2-enamide can undergo nucleophilic substitution reactions.
Cyclization: 1,3,5-Triazine-2,4,6-triamine can form cyclic structures through intramolecular reactions
Common reagents include acids, bases, and catalysts such as palladium or platinum. Major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a disinfectant.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of resins, adhesives, and coatings
Mecanismo De Acción
The mechanism of action of formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine involves several molecular targets and pathways:
Formaldehyde: Reacts with nucleophilic groups in proteins and nucleic acids, leading to cross-linking and denaturation.
Hydrogen Peroxide: Generates reactive oxygen species that cause oxidative damage to cellular components.
Prop-2-enamide: Interacts with enzymes and proteins through its amide group.
1,3,5-Triazine-2,4,6-triamine: Binds to specific receptors and enzymes, modulating their activity
Comparación Con Compuestos Similares
Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds:
Formaldehyde: Similar to acetaldehyde but more reactive.
Hydrogen Peroxide: Compared to other oxidizing agents like potassium permanganate.
Prop-2-enamide: Similar to acrylamide but with different reactivity.
1,3,5-Triazine-2,4,6-triamine: Compared to other triazines like cyanuric acid and melamine
These comparisons highlight the unique properties and applications of this compound.
Propiedades
Fórmula molecular |
C7H15N7O4 |
|---|---|
Peso molecular |
261.24 g/mol |
Nombre IUPAC |
formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C3H5NO.CH2O.H2O2/c4-1-7-2(5)9-3(6)8-1;1-2-3(4)5;2*1-2/h(H6,4,5,6,7,8,9);2H,1H2,(H2,4,5);1H2;1-2H |
Clave InChI |
VLVCKLRDNPCREQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N.C=O.C1(=NC(=NC(=N1)N)N)N.OO |
Números CAS relacionados |
125304-07-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


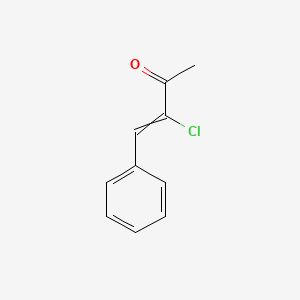
![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
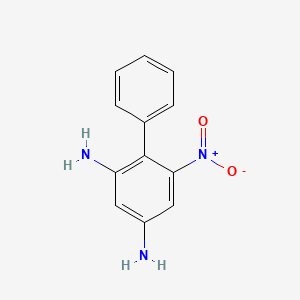
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
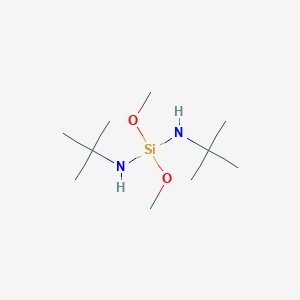
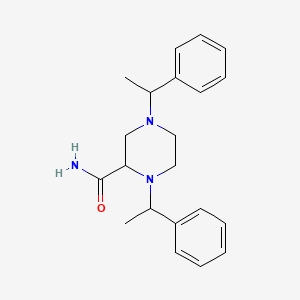
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)

![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
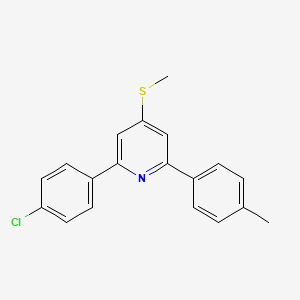
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)
